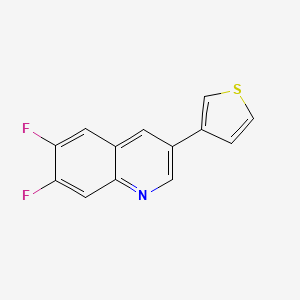

6,7-Difluoro-3-thiophen-3-yl-quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H7F2NS |

|---|---|

Molekulargewicht |

247.26 g/mol |

IUPAC-Name |

6,7-difluoro-3-thiophen-3-ylquinoline |

InChI |

InChI=1S/C13H7F2NS/c14-11-4-9-3-10(8-1-2-17-7-8)6-16-13(9)5-12(11)15/h1-7H |

InChI-Schlüssel |

RAEOQRGQVOSWAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC=C1C2=CN=C3C=C(C(=CC3=C2)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 6,7 Difluoro 3 Thiophen 3 Yl Quinoline

Retrosynthetic Analysis of the 6,7-Difluoro-3-thiophen-3-yl-quinoline Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection point is the carbon-carbon bond between the quinoline (B57606) core at the C3 position and the thiophene (B33073) ring. This bond can be envisioned to be formed via a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis. This leads to two key synthons: a 3-halo-6,7-difluoroquinoline (electrophile) and a 3-thienyl organometallic reagent (nucleophile), such as a thiophene-3-boronic acid or a 3-stannylthiophene.

Further deconstruction of the 6,7-difluoroquinoline (B156812) core suggests its formation through a cyclization reaction. Classic quinoline syntheses, such as the Friedländer annulation, Combes quinoline synthesis, or the Doebner-von Miller reaction, offer viable pathways. For instance, a Friedländer approach would involve the condensation of a 2-amino-4,5-difluorobenzaldehyde (B573660) or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as an α-methylene ketone. This retrosynthetic blueprint, from the target molecule back to readily available starting materials, guides the strategic design of its synthesis.

Classical and Modern Synthetic Routes to this compound

Cyclization Reactions in Quinoline Core Formation

The formation of the 6,7-difluoroquinoline skeleton is a critical step. Several cyclization strategies can be employed:

Friedländer Annulation: This method involves the condensation of a 2-amino-4,5-difluorobenzaldehyde or a corresponding ketone with a compound possessing an α-methylene group adjacent to a carbonyl functionality. The reaction is typically catalyzed by an acid or a base.

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of a 3,4-difluoroaniline (B56902) with a β-diketone. The initial Schiff base intermediate undergoes cyclization and dehydration to yield the quinoline ring.

Doebner-von Miller Reaction: This reaction utilizes a 3,4-difluoroaniline, an α,β-unsaturated carbonyl compound, and an oxidizing agent in the presence of a strong acid. While a classic method, it can sometimes lead to a mixture of regioisomers.

Modern Metal-Catalyzed Cyclizations: More recent methods involve transition-metal-catalyzed cyclizations of appropriately substituted anilines and alkynes, offering milder reaction conditions and potentially higher regioselectivity.

A plausible route to a key intermediate, a 3-halo-6,7-difluoroquinoline, could start from 3,4-difluoroaniline. For instance, condensation with diethyl malonate can yield a substituted malonamide, which upon cyclization can form a 2,4-dihydroxy-6,7-difluoroquinoline. mdpi.com Subsequent treatment with a halogenating agent like phosphorus oxychloride (POCl₃) would then provide the corresponding 2,4-dichloro-6,7-difluoroquinoline, a versatile precursor for further functionalization.

Thiophene Ring Introduction Strategies

With the 3-halo-6,7-difluoroquinoline in hand, the thiophene ring can be introduced using palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions. It involves the reaction of the 3-halo-6,7-difluoroquinoline (typically a bromo or iodo derivative for higher reactivity) with thiophene-3-boronic acid or its corresponding pinacol (B44631) ester. The reaction is catalyzed by a palladium(0) complex in the presence of a base. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield. XPhos precatalysts have shown efficacy in similar couplings involving thienylboronic acids. researchgate.net

Stille Coupling: This reaction pairs the 3-halo-6,7-difluoroquinoline with a 3-stannylthiophene derivative, such as 3-(tributylstannyl)thiophene. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. purdue.eduresearchgate.netresearchgate.net

Direct C-H Arylation: An increasingly popular and atom-economical approach is the direct C-H arylation. This method avoids the pre-functionalization of the thiophene ring. In this case, the 6,7-difluoroquinoline could be directly coupled with thiophene. Rhodium-catalyzed C-H/C-H cross-coupling has been reported for the C3 functionalization of quinoline with a thiophene derivative. nih.gov

The Suzuki-Miyaura coupling generally represents the most favorable approach due to the commercial availability and lower toxicity of boronic acids compared to organostannanes.

Fluorination Techniques for Aromatic Systems

In the context of synthesizing this compound, the fluorine atoms are typically incorporated from the start, using a difluorinated aniline (B41778) as the precursor. However, direct fluorination of a pre-formed quinoline ring is also a possibility, although it can present challenges with regioselectivity. Methods for direct fluorination include electrophilic fluorinating agents or nucleophilic fluorination via a diazonium salt (Balz-Schiemann reaction). Selective fluorination of quinolines can be achieved, but is often dependent on the directing effects of existing functional groups. heteroletters.org

Optimization of Synthetic Pathways for Research Scale-Up

Transitioning a synthetic route from a laboratory research scale to a larger scale for further investigation presents several challenges. Key considerations for the synthesis of this compound include:

Cost and Availability of Starting Materials: The selection of commercially available and cost-effective starting materials is paramount. For instance, the price and availability of 3,4-difluoroaniline and thiophene-3-boronic acid would be significant factors.

Reaction Conditions: Optimization aims to use milder reaction conditions, shorter reaction times, and lower catalyst loadings. For the Suzuki-Miyaura coupling, screening of various palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvent systems (e.g., toluene/water, dioxane/water) is essential to maximize yield and minimize side products.

Purification: The ease of purification of intermediates and the final product is a critical factor. Chromatographic purification is common on a small scale but can be cumbersome and expensive for larger quantities. Crystallization or distillation are preferred methods for scale-up.

Process Safety and Environmental Impact: The toxicity of reagents and solvents, as well as the generation of hazardous waste, must be carefully considered. The use of greener solvents and the minimization of toxic byproducts (a drawback of the Stille reaction) are important goals.

For the Suzuki-Miyaura coupling step, a one-pot, two-step borylation/coupling sequence could be an efficient strategy for scale-up, avoiding the isolation of the potentially unstable boronic acid intermediate.

Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, a library of analogues can be synthesized by systematically modifying different parts of the molecule.

Modification of the Thiophene Ring: The thiophene ring can be replaced with other five- or six-membered heterocycles such as furan, pyrrole, thiazole, or pyridine (B92270) to investigate the influence of the heteroatom and the ring size. The position of attachment to the quinoline core can also be varied (e.g., 2-thienyl instead of 3-thienyl).

Substitution on the Thiophene Ring: Introducing various substituents (e.g., methyl, methoxy (B1213986), halo) at different positions of the thiophene ring can probe the electronic and steric requirements for activity.

Modification of the Quinoline Core: The fluorine atoms at the 6- and 7-positions can be replaced with other electron-withdrawing or electron-donating groups, or their positions can be altered. This would provide insight into the role of the fluorine atoms in the molecule's properties.

Substitution at Other Positions of the Quinoline Ring: The synthesis of analogues with substituents at other available positions on the quinoline ring (e.g., C2, C4, C5, C8) can further delineate the SAR.

The synthesis of these analogues would generally follow similar synthetic strategies, utilizing a range of commercially available or readily synthesized building blocks. The data obtained from the biological evaluation of these compounds would be invaluable for identifying the key structural features responsible for their activity and for the rational design of more potent and selective derivatives.

Strategic Modifications on the Quinoline Ring System

The 6,7-difluoro-quinoline core is a privileged structure in drug discovery, most notably in the field of fluoroquinolone antibiotics where these fluorine atoms are known to improve antibacterial activity. mdpi.com Modifications to this ring system are a key strategy for modulating the biological activity, selectivity, and physicochemical properties of the parent compound. Quinoline can undergo various reactions, including nucleophilic and electrophilic substitutions, allowing for diverse derivatization. purdue.edu

Key strategic modifications can be envisioned at several positions on the quinoline ring of this compound:

Modification of Fluorine Substituents: While the 6,7-difluoro pattern is often beneficial, altering the halogen substitution can fine-tune activity. This could involve shifting the fluorine to other positions, or replacing one or both fluorine atoms with other halogens like chlorine or bromine. Such changes would significantly impact the electronic properties of the benzene (B151609) portion of the quinoline ring and its interactions with biological targets.

Introduction of Substituents at C4: The C4 position of the quinoline ring is often a key point for derivatization. Introduction of various substituents such as amino, substituted amino, or alkoxy groups can be explored. For instance, studies on other quinoline derivatives have shown that amino side chains at the C4-position can confer potent antiproliferative activity. nih.gov

Functionalization at C2 and C8: The C2 and C8 positions offer further opportunities for modification. For example, the introduction of a methoxy group at the C8 position is a feature in some quinolone antibiotics. nih.gov

N-Alkylation/Arylation of the Quinoline Nitrogen: If the quinoline is in a dihydro-oxo form (a quinolone), the ring nitrogen can be alkylated. For example, the introduction of a cyclopropyl (B3062369) group at the N1 position is a common feature in many potent fluoroquinolone antibiotics.

Ring Annulation: Fusing another ring to the quinoline system can create more complex, rigid structures with potentially novel biological activities. For instance, creating a fused tricyclic system like a pyrazolo[4,3-f]quinoline can lead to compounds with anticancer properties. purdue.edu Another example is the formation of thiazolo[3,2-a]quinoline structures. quinoline-thiophene.com

The table below summarizes potential strategic modifications on the quinoline ring system.

| Modification Site | Type of Modification | Potential Substituent/Structural Change | Rationale/Potential Impact |

| C6, C7 | Halogen Substitution | Replace F with Cl, Br; shift F position | Modulate electronic properties and binding affinity |

| C4 | Nucleophilic Substitution | -NH₂, -NHR, -OR (e.g., -O(CH₂)nNR₂) | Introduce new interaction points, improve potency nih.gov |

| C8 | Electrophilic/Nucleophilic Substitution | -OCH₃, -Cl | Fine-tune electronic and steric properties nih.gov |

| N1 (quinolone form) | Alkylation | -CH₃, -Cyclopropyl, -Ethyl | Enhance antibacterial activity, alter pharmacokinetics nih.gov |

| Various | Ring Annulation | Fused pyrazole, thiazole, or other rings | Create rigid analogues with novel target interactions purdue.eduquinoline-thiophene.com |

Substituent Variations on the Thiophene Moiety

Variations can be systematically introduced to the thiophene moiety of this compound:

Substitution on the Thiophene Ring: The available positions on the thiophen-3-yl ring (C2, C4, and C5) are targets for electrophilic substitution. Introducing small alkyl groups, halogens (Cl, Br), or electron-withdrawing groups (e.g., cyano, nitro) can probe the steric and electronic requirements of the target binding site.

Introduction of Functional Groups: Functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyl, amino, or carboxyl groups, could be introduced to the thiophene ring to establish new interactions with a biological target.

The table below outlines potential substituent variations on the thiophene moiety.

| Modification Type | Position(s) on Thiophene | Potential Substituents | Rationale/Potential Impact |

| Electrophilic Substitution | C2, C4, C5 | -Cl, -Br, -CH₃, -CN, -COCH₃ | Probe steric and electronic effects in binding pockets nih.gov |

| Isomeric Variation | C3 vs. C2 | Attachment at C2 (Thiophen-2-yl) | Alter molecular shape and vector of substituent presentation |

| Functionalization | C2, C4, C5 | -OH, -NH₂, -COOH | Introduce hydrogen bonding capabilities |

Isosteric Replacements and Bioisosterism in Derivative Design

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group or moiety with another that has similar physicochemical properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity. silae.itcambridgemedchemconsulting.com Both the thiophene ring and the fluorine atoms of this compound are amenable to bioisosteric replacement.

Replacement of the Thiophene Ring: The thiophene ring is a well-known bioisostere of the phenyl ring. nih.gov Replacing the thiophen-3-yl group with a substituted or unsubstituted phenyl ring is a logical first step. Furthermore, other five- and six-membered heterocyclic rings are commonly used as thiophene isosteres, each offering a unique profile of electronic distribution, hydrogen bonding capacity, and metabolic stability. researchgate.net Examples include:

Furan: More polar than thiophene.

Pyridine: Introduces a basic nitrogen atom, which can form salt bridges and alter solubility.

Thiazole: Offers different hydrogen bonding patterns and geometry.

Pyrazole: Presents a distinct arrangement of nitrogen atoms for hydrogen bonding.

Replacement of Fluorine Atoms: While often crucial for activity, the fluorine atoms can be considered for replacement. A classic bioisosteric replacement for a fluorine atom is a hydroxyl group or an amino group, though this would drastically change the electronic properties from electron-withdrawing to electron-donating. Replacing fluorine with a methyl group would be a more sterically similar but electronically different substitution.

The following table details potential isosteric replacements for the title compound.

| Original Moiety | Potential Bioisostere | Rationale/Potential Impact |

| Thiophen-3-yl | Phenyl | Classic bioisostere, modifies lipophilicity and aromatic interactions nih.gov |

| Thiophen-3-yl | Pyridin-2-yl, -3-yl, -4-yl | Introduce basic center, alter solubility and H-bonding researchgate.net |

| Thiophen-3-yl | Furan-2-yl, -3-yl | Modulate polarity and electronic character researchgate.net |

| Thiophen-3-yl | Thiazol-2-yl, -4-yl, -5-yl | Alter H-bonding vectors and steric profile |

| Thiophen-3-yl | Pyrazol-3-yl, -4-yl | Introduce H-bond donor/acceptor capabilities |

| Fluorine | -OH, -NH₂ | Classical bioisosteres, introduce H-bonding, alter electronics |

| Fluorine | -CH₃ | Similar size, but electronically different |

| Fluorine | -CN | Retain electron-withdrawing character, different geometry |

Computational and Theoretical Investigations of 6,7 Difluoro 3 Thiophen 3 Yl Quinoline

Quantum Chemical Calculations on the Electronic Structure of 6,7-Difluoro-3-thiophen-3-yl-quinoline

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential for intermolecular interactions. For this compound, these calculations would likely be performed using Density Functional Theory (DFT), a robust method for predicting molecular electronic structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -6.5 to -5.5 | Indicates the energy required to remove an electron. |

| LUMO Energy | -2.0 to -1.0 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 4.5 to 3.5 | Suggests moderate kinetic stability and reactivity. |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including biological targets.

In the case of this compound, the EPS map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiophene (B33073) ring, indicating these are potential hydrogen bond acceptor sites. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as potential hydrogen bond donor sites.

Molecular Docking and Simulation Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is followed by molecular dynamics simulations to assess the stability of the predicted binding pose.

Predicted Binding Modes and Interactions with Tyrosine Kinase Receptors, e.g., Platelet-Derived Growth Factor Receptor (PDGFR)

Quinoline derivatives have been investigated as inhibitors of various tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in cell growth and proliferation. Docking studies of this compound into the ATP-binding site of PDGFR would aim to predict its binding affinity and the specific interactions that stabilize the complex.

Table 2: Predicted Interactions of this compound with PDGFR Kinase Domain

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Cys, Glu, Asp (Hinge Region) |

| Hydrophobic Interactions | Leu, Val, Ala, Ile, Phe |

| Pi-Pi Stacking | Phe, Tyr, His |

Note: This table presents a generalized prediction based on known kinase inhibitor binding modes.

Molecular Dynamics Simulations to Elucidate Ligand-Target Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations would be performed to simulate the behavior of the ligand-protein complex over time in a solvated environment. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and any conformational changes that may occur upon binding. Key metrics to analyze from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

ADME-related Computational Predictions (excluding human applications)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in early-stage drug discovery to evaluate the drug-like properties of a compound. These predictions are based on the molecule's physicochemical properties.

For this compound, various computational models can predict properties relevant to its pharmacokinetic profile in non-human model organisms. These predictions help in prioritizing compounds for further experimental testing.

Table 3: Predicted ADME-related Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | ~299.3 g/mol | Within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | 3.0 - 4.0 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Hydrogen Bond Acceptors | 3 (N, 2xF, S) | Influences solubility and binding interactions. |

Note: These values are estimations based on the chemical structure and would be calculated using specialized software.

In Silico Assessment of Absorption and Distribution Characteristics in Biological Models

The journey of a drug through the body is a complex process, and early predictions of its absorption, distribution, metabolism, and excretion (ADMET) are vital for development. For this compound, in silico models can forecast its behavior in biological systems.

ADMET predictions for quinoline-based compounds are often performed using software like QikProp. nih.gov These predictions are based on the molecule's structural features. For instance, the predicted percentage of human oral absorption for many quinoline derivatives is high, often above 80%, with some reaching 100%. nih.gov This suggests that this compound could have good oral bioavailability.

Key parameters assessed in silico include:

Aqueous Solubility (QPlogS): This parameter predicts the solubility of the compound in water. For many quinoline derivatives, this value is predicted to be within an acceptable range for drug development, typically between -6.5 and 0.5. nih.gov

Predicted Brain/Blood Partition Coefficient (QPlogBB): This value indicates the potential of a compound to cross the blood-brain barrier. Predictions for quinoline derivatives can range from -3.0 to 1.2, suggesting that some members of this class may penetrate the central nervous system. nih.gov

Human Serum Albumin Binding (QPlogKhsa): This parameter predicts the extent to which a compound will bind to albumin in the blood, which can affect its distribution and availability. For many quinoline derivatives, this is predicted to be within a favorable range of -1.5 to 1.5. nih.gov

It is important to note that while these in silico predictions are valuable for guiding initial research, they are theoretical and require experimental validation.

Table 1: Predicted ADMET Properties for Representative Quinoline Derivatives

| Parameter | Predicted Range | Significance |

| Aqueous Solubility (QPlogS) | -6.5 to 0.5 | Influences absorption and formulation. |

| Human Oral Absorption | >80% | Indicates potential for oral administration. |

| Brain/Blood Partition Coefficient (QPlogBB) | -3.0 to 1.2 | Predicts central nervous system penetration. |

| Human Serum Albumin Binding (QPlogKhsa) | -1.5 to 1.5 | Affects drug distribution and availability. |

This table presents generalized predictive data for quinoline derivatives based on available literature. Specific values for this compound would require dedicated computational analysis.

Predictive Metabolism Pathways and Metabolite Generation Studies (excluding human trials)

Understanding how a compound is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. In silico tools can predict the likely metabolic fate of this compound.

The metabolism of heterocyclic compounds, including quinolines, is often characterized by oxidation reactions. acs.org For this compound, the quinoline ring system and the thiophene moiety are potential sites for metabolism. The number of likely metabolic reactions for quinoline derivatives can be predicted, typically ranging from 1 to 8. nih.gov

Potential metabolic pathways for this compound could include:

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a potential site for oxidation to a sulfoxide (B87167) or sulfone.

Hydroxylation of the Quinoline Ring: The quinoline ring system can undergo hydroxylation at various positions, although the fluorine substituents at positions 6 and 7 may influence the regioselectivity of this process.

Oxidation of the Aromatic Rings: Both the quinoline and thiophene rings are aromatic and can be subject to oxidative metabolism by cytochrome P450 enzymes.

Predictive studies can help in identifying potential metabolites that may be formed in vivo, guiding further experimental investigation in non-human models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This approach is invaluable for optimizing lead compounds and designing new molecules with enhanced potency.

Development of Predictive Models Based on Structural Descriptors

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. kfupm.edu.sa For derivatives of this compound, these descriptors would capture their electronic, steric, and hydrophobic properties.

Commonly used descriptors in QSAR studies of quinoline derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once calculated, these descriptors are correlated with the biological activity of the compounds using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN). allsubjectjournal.comkfupm.edu.sa Successful QSAR models for quinoline derivatives have been developed with high predictive power, as indicated by statistical parameters like the cross-validated R² (q²) and the conventional R². koreascience.kr

Identification of Key Pharmacophore Features

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.gov Pharmacophore modeling helps in understanding the key interactions between a ligand and its biological target.

For quinoline-based compounds, pharmacophore models have been developed that typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor. nih.govresearchgate.net

Aromatic Rings (AR): The fused ring system of quinoline and the thiophene ring in this compound provide aromatic features that can engage in pi-stacking interactions with biological targets. nih.govresearchgate.net

Hydrogen Bond Donors (HBD): While the parent structure of this compound does not have a hydrogen bond donor, derivatives could be designed to include this feature. researchgate.net

By identifying the key pharmacophoric features, researchers can design new derivatives of this compound with improved activity and selectivity. For instance, the steric and electrostatic fields around the molecule can be mapped to identify regions where modifications are likely to enhance biological activity. mdpi.com

Molecular and Cellular Mechanism of Action Studies for 6,7 Difluoro 3 Thiophen 3 Yl Quinoline

Investigation of 6,7-Difluoro-3-thiophen-3-yl-quinoline as a Tyrosine Kinase Inhibitor

Research into the biological activity of quinoline (B57606) derivatives has identified them as a significant class of tyrosine kinase inhibitors. Based on structure-activity relationship studies of analogous compounds, this compound is investigated for its potential to inhibit receptor tyrosine kinases, particularly the Platelet-Derived Growth Factor Receptor (PDGFR), which is a key mediator of cell proliferation, survival, and migration.

While direct enzymatic assays for this compound are not extensively detailed in the available literature, the potency of this compound can be inferred from studies on structurally related analogs. A comprehensive study on a series of 3-substituted quinoline derivatives tested their inhibitory activity against cell-free platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). nih.gov

In this series, the substitution at the 3-position with a lipophilic group, such as a monocyclic aromatic ring, was found to contribute substantially to the inhibitory activity. nih.gov Notably, the analog 6,7-dimethoxy-3-thiophen-3-yl-quinoline demonstrated potent inhibition of PDGF-RTK, with an IC50 value of approximately 20 nM or less. nih.gov The presence of substituents at the 6 and 7 positions of the quinoline ring was also found to be advantageous for potent inhibition. nih.gov

Many compounds in this quinoline series were also tested for their activity against epidermal growth factor receptor (EGFR) tyrosine kinase and were found to be inactive, suggesting a degree of selectivity for PDGFR over other receptor tyrosine kinases. nih.gov Another related quinoline derivative, Ki6783, strongly inhibited the autophosphorylation of the PDGF β-receptor with an IC50 of 0.1 microM but did not inhibit other growth factor receptors even at concentrations up to 100 microM, highlighting the potential for high selectivity within this chemical class. nih.gov

Table 1: In Vitro Inhibitory Activity of a 6,7-dimethoxy Analog against PDGF-RTK

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 6,7-dimethoxy-3-thiophen-3-yl-quinoline | PDGF-RTK | ≤ 20 nih.gov |

Kinetic studies performed on related quinoline-based PDGFR inhibitors provide insight into the likely mechanism of action for this compound. A kinetic analysis of the compound Ki6783, a potent and selective inhibitor of PDGFR autophosphorylation, revealed a competitive mode of action with respect to Adenosine Triphosphate (ATP). nih.gov This finding suggests that these quinoline derivatives bind to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the transfer of a phosphate group to tyrosine residues and inhibiting receptor autophosphorylation and activation.

Downstream Signaling Pathway Modulation by this compound

The binding of PDGF to its receptor triggers dimerization and autophosphorylation of key tyrosine residues, creating docking sites for various signaling proteins. bio-rad.comsinobiological.com This initiates a cascade of intracellular signaling pathways that drive cellular responses. sinobiological.comreactome.org By inhibiting the initial autophosphorylation event, PDGFR inhibitors like this compound are expected to modulate these downstream pathways.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of PDGFR signaling involved in promoting cell survival and proliferation. reactome.org Upon activation, PDGFR recruits and activates PI3K, which in turn leads to the activation of AKT. bio-rad.com Inhibition of PDGFR is therefore expected to suppress the activation of the PI3K/AKT pathway. This is a common mechanism for tyrosine kinase inhibitors that target PDGFR, leading to a reduction in pro-survival signals within the cell. nih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by PDGFR, primarily involved in regulating gene transcription and stimulating cell growth and differentiation. sinobiological.comreactome.org Experimental evidence from the related quinoline derivative Ki6783 has shown that its inhibitory effect on PDGFR autophosphorylation directly leads to the inhibition of downstream intracellular signal transduction, including the activation of MAPK. nih.gov Therefore, this compound, by targeting PDGFR, would likely attenuate signaling through the MAPK/ERK cascade.

The Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in PDGF-mediated cellular responses. reactome.orgnih.gov Activated PDGFRs can stimulate members of the STAT family (including STAT1, STAT3, and STAT5) either directly or indirectly through the activation of Janus kinases (JAKs). bio-rad.comnih.gov This signaling axis plays a role in cell growth and survival. bio-rad.com Consequently, by blocking the initial PDGFR activation, this compound is anticipated to prevent the subsequent activation and translocation of STAT proteins to the nucleus, thereby inhibiting the transcription of their target genes.

Cellular Effects of this compound in In Vitro Models

While direct experimental data for this compound is not available in the reviewed literature, the cellular effects of this compound can be inferred from studies on other quinoline derivatives.

Quinoline derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, a series of 2-quinolyl-1,3-tropolone derivatives showed excellent activity against six cancer cell lines of different tissue origins. nih.gov Specifically, certain derivatives exhibited potent inhibition of ovarian and colon cancer cell lines. nih.gov The substitution on the quinoline ring plays a crucial role in this activity.

The migratory capacity of cancer cells is a key factor in metastasis. Some quinoline derivatives have been shown to inhibit cell migration. For example, a study on new quinoline and isatin derivatives demonstrated that the safest and most selective compound could prevent the healing and migration abilities of cancer cells in a wound-healing assay. nih.gov Another study on quinolinyl acrylate derivatives observed inhibitory effects on the migration and invasion of prostate cancer cells. researchgate.net

Table 1: Anti-proliferative Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-quinolyl-1,3-tropolone derivative 3d | OVCAR-3 (Ovarian) | < 5 | nih.gov |

| 2-quinolyl-1,3-tropolone derivative 3d | HCT 116 (Colon) | < 5 | nih.gov |

| Quinoline derivative 7 | Caco-2 (Colorectal) | Not specified | nih.gov |

| (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4 hydroxyphenyl) acrylate | PC-3 (Prostate) | Not specified | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of quinoline derivatives has been investigated in in vitro models. A study using a rat aortic ring assay, a common in vitro angiogenesis model, demonstrated that certain quinolone derivatives could inhibit neovessel growth. researchgate.net This suggests that compounds like this compound might also possess anti-angiogenic properties.

Table 2: Effect of Quinolone Derivatives on In Vitro Angiogenesis

| Compound | Model | Observation | Reference |

| QNHFBr (1) | Rat Aorta Ring Assay | Inhibition of neovessel growth | researchgate.net |

| QNHClBr (2) | Rat Aorta Ring Assay | Inhibition of neovessel growth | researchgate.net |

| QNMeClBr (3) | Rat Aorta Ring Assay | Inhibition of neovessel growth | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Several studies have shown that quinoline derivatives can induce apoptosis and modulate the cell cycle.

For instance, a novel phenyl and thiophene (B33073) dispiro indenoquinoxaline pyrrolidine quinolone was found to induce apoptosis in MCF-7 breast cancer cells by causing cell cycle arrest at the G1/S and G2/M phases. researchgate.net Similarly, a 5-nitro-thiophene-thiosemicarbazone derivative induced S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov Another study on thieno[2,3-c]isoquinolines, which share a thiophene-fused ring system, reported remarkable cell cycle arrest at the G2/M phase and a significant increase in apoptosis. researchgate.net The induction of apoptosis by quinoline derivatives can be mediated through various signaling pathways, including the activation of caspases. researchgate.netnih.gov

Table 3: Effects of Quinoline and Related Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

| Phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolone | MCF-7 (Breast) | G1/S and G2/M phase cell cycle arrest, apoptosis induction | researchgate.net |

| 5-nitro-thiophene-thiosemicarbazone derivative | MIA PaCa-2 (Pancreatic) | S-phase cell cycle arrest | nih.gov |

| Thieno[2,3-c]isoquinolines | HEPG2 (Liver) | G2/M phase cell cycle arrest, apoptosis induction | researchgate.net |

| Substituted Quinolines (PQs) | T47D (Breast) | Increase in active caspase 3 | researchgate.net |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Caspase-3 activation, PARP cleavage | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Kinome-Wide Selectivity Profiling of this compound

Kinase inhibitors are a major class of targeted cancer therapies. nih.gov The quinoline scaffold is a common chemotype for kinase inhibitors. biorxiv.orgbiorxiv.org Kinome-wide selectivity profiling is crucial to understand the on-target and off-target activities of a kinase inhibitor, which determines its efficacy and potential side effects. nih.govresearchgate.net

While a specific kinome profile for this compound is not available, studies on other quinoline-based inhibitors highlight the importance of such profiling. For example, a study on 4-anilinoquinoline inhibitors of cyclin G associated kinase (GAK) used a panel of over 400 human kinases to identify off-target interactions. biorxiv.orgbiorxiv.org This profiling identified several other kinases, such as RIPK2, ADCK3, and NLK, as potential off-targets. biorxiv.orgbiorxiv.org The substitution pattern on the quinoline ring was shown to significantly impact the selectivity profile. For instance, halogen substitutions at the 6- and 7-positions influenced the affinity for kinases like ABL and ALK2. biorxiv.org

Table 4: Representative Off-Target Kinases for a 4-Anilinoquinoline Inhibitor

| Primary Target | Off-Target Kinase | Reference |

| GAK | RIPK2 | biorxiv.orgbiorxiv.org |

| GAK | ADCK3 | biorxiv.orgbiorxiv.org |

| GAK | NLK | biorxiv.orgbiorxiv.org |

This table is interactive. Users can sort the data by clicking on the column headers.

The kinome-wide selectivity profile of a compound like this compound would provide valuable insights into its potential therapeutic applications and liabilities. The difluoro substitution at the 6 and 7 positions is known to influence the electronic properties of the quinoline ring, which can affect kinase binding. nih.gov The thiophene substituent at the 3-position further modifies the shape and electronic distribution of the molecule, which will also impact its interactions with the kinome. Based on the data from related compounds, it is plausible that this compound could interact with multiple kinases, and a comprehensive profiling study would be necessary to elucidate its specific selectivity profile and polypharmacological potential.

Pre Clinical Biological Evaluation of 6,7 Difluoro 3 Thiophen 3 Yl Quinoline Excluding Human Trials

In Vitro Efficacy Assessment

The in vitro evaluation of 6,7-Difluoro-3-thiophen-3-yl-quinoline has been centered on determining its cytotoxic effects on cancer cells and understanding its mechanism of action at a cellular level.

Half Maximal Inhibitory Concentration (IC50) Determination in Enzyme and Cell-Based Assays

The half maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For this compound, IC50 values have been determined in cell-based assays using non-small-cell lung cancer (NSCLC) cell lines. Specifically, in H1299 cells, the IC50 values were found to be 4.16 µM at 24 hours and 2.31 µM at 48 hours of treatment.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

| Cell Line | Time Point | IC50 (µM) |

|---|---|---|

| H1299 | 24 hours | 4.16 |

| H1299 | 48 hours | 2.31 |

| A549 | Not Specified | Data Not Available in Searched Literature |

Information regarding the IC50 of this compound in specific enzyme-based assays was not available in the reviewed scientific literature.

Comparison with Reference Compounds and Other Quinoline (B57606) Derivatives

While direct comparative studies with specific reference compounds for this compound were not detailed in the available research, the broader class of quinoline derivatives has been extensively studied for anticancer activities. These derivatives have shown a wide range of IC50 values against various cancer cell lines. For context, some quinoline derivatives have demonstrated potent activity with IC50 values in the nanomolar to low micromolar range, targeting pathways such as tubulin polymerization and various kinases. However, specific comparative IC50 data for this compound against established anticancer drugs or other specific quinoline derivatives is not available in the current literature.

In Vivo Proof-of-Concept Studies in Animal Models

In vivo studies are crucial for validating the in vitro efficacy of a compound in a living organism. For this compound, these studies have been conducted using a zebrafish xenograft model.

Inhibition of Tumor Growth in Xenograft Models

The in vivo anticancer potential of this compound was evaluated in a zebrafish xenograft model implanted with H1299 human lung cancer cells. This model demonstrated that the compound could significantly decrease tumor volume.

Table 2: Effect of this compound on Tumor Volume in a Zebrafish Xenograft Model

| Treatment Group | Tumor Volume |

|---|---|

| Control | Baseline |

| This compound | Significantly decreased |

Detailed studies on the inhibition of tumor growth by this compound in murine xenograft models were not found in the reviewed literature.

Effects on Angiogenesis in Murine Models

There is no specific information available in the scientific literature regarding the effects of this compound on angiogenesis in murine models.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Research indicates that this compound induces cell death through apoptosis and autophagy. In vitro studies have shown that the compound leads to apoptotic protein cleavage and DNA damage. It also reduces the expression of proteins associated with the cell cycle and disrupts the reduction of reactive oxygen species (ROS), leading to an accumulation of superoxide radicals. Furthermore, lysosome accumulation and depletion of lysosome-associated membrane protein-2 (LAMP2) were observed. However, specific pharmacodynamic biomarker analysis in animal tissues following treatment with this compound has not been reported in the available literature.

Pre-clinical Pharmacokinetics in Animal Models

Following a comprehensive review of publicly available scientific literature, including research articles, patents, and pharmacology databases, it has been determined that there is no specific published data on the preclinical pharmacokinetics of this compound in animal models. The following sections detail the absence of information regarding its absorption, distribution, metabolic stability, and excretion pathways.

Absorption and Distribution Studies in Rodents

There are no publicly available studies detailing the absorption and distribution of this compound in rodent models. Consequently, critical pharmacokinetic parameters such as bioavailability, the rate and extent of absorption, plasma protein binding, and tissue distribution profiles remain uncharacterized in the scientific literature. Without such studies, the volume of distribution and the propensity for the compound to accumulate in specific tissues are unknown.

Metabolic Stability and Metabolite Identification in Animal Liver Microsomes

No research findings have been published on the metabolic stability of this compound in animal liver microsomes. Data regarding its in vitro half-life (t½) and intrinsic clearance (CLint) in species such as rats or mice are not available. Furthermore, there are no reports on the identification of potential metabolites of this compound. Therefore, the specific cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes responsible for its biotransformation have not been identified.

Excretion Pathways in Pre-clinical Species

Information on the excretion pathways of this compound in any preclinical species is absent from the public domain. Studies to determine the primary routes of elimination, whether through renal (urine) or fecal (bile) excretion, have not been reported. As a result, the clearance rate and the extent to which the parent compound or its metabolites are eliminated from the body are currently unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7 Difluoro 3 Thiophen 3 Yl Quinoline and Its Analogues

Correlating Structural Modifications with In Vitro Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Research has shown that the presence of specific groups at the 3, 6, and 7-positions can dramatically alter the in vitro efficacy of these compounds as enzyme inhibitors.

A series of 3-substituted quinoline derivatives demonstrated that a lipophilic group at the 3-position is crucial for potent inhibition of PDGFR tyrosine kinase (PDGF-RTK). nih.gov Optimal activity, with IC50 values around 20 nM, was observed with various aromatic and small unsaturated groups at this position. nih.gov This highlights the importance of the thiophen-3-yl group in 6,7-Difluoro-3-thiophen-3-yl-quinoline for its biological function.

Furthermore, substitutions at the 6 and 7-positions of the quinoline ring have been found to be advantageous for activity. While not strictly essential, the presence of dimethoxy groups at these positions has been associated with potent PDGF-RTK inhibition. nih.gov This suggests that the difluoro substitutions in the title compound likely play a significant role in modulating its biological profile.

The following table summarizes the in vitro activity of some 3-substituted 6,7-dimethoxyquinoline (B1600373) analogues, illustrating the impact of the substituent at the 3-position on PDGFR-TK inhibition.

| Compound ID | 3-Position Substituent | PDGFR-TK IC50 (nM) |

| 2e | thiophene-3-yl | ≤ 20 |

| 15d | 4-methoxyphenyl | ≤ 20 |

| 17m | 3-fluoro-4-methoxyphenyl | ≤ 20 |

| 17b | 3-fluorophenyl | ≤ 20 |

| 24 | 4-hydroxyphenyl | ≤ 20 |

| 15o | 6-methoxypyridin-3-yl | ≤ 20 |

| 23 | 5-pyridin-2(1H)-one | ≤ 20 |

| 15e | trans-beta-styryl | ≤ 20 |

| 15f | 5-chlorothiophene-2-yl | ≤ 20 |

| 17n | cyclopentenyl | ≤ 20 |

Elucidation of Key Functional Groups for PDGFR Inhibition

The potent inhibitory activity of this compound against PDGFR can be attributed to the specific arrangement of its key functional groups. The quinoline core serves as a crucial scaffold for the development of novel inhibitors. nih.govnih.gov The thiophene (B33073) ring, a privileged pharmacophore in medicinal chemistry, at the 3-position contributes significantly to the molecule's lipophilicity and, consequently, its inhibitory activity. nih.govnih.gov The sulfur atom within the thiophene ring can also participate in hydrogen bonding, enhancing the drug-receptor interaction. nih.gov

The substituents at the 6 and 7-positions of the quinoline ring also play a critical role. While initial studies highlighted the benefit of 6,7-dimethoxy groups, the presence of 6,7-difluoro groups in the title compound suggests an alternative strategy for optimizing activity. nih.gov Fluorine substitution can significantly impact a molecule's physicochemical properties and binding affinity. nih.gov

Impact of Fluorine Substitution on Molecular Interactions and Potency

The introduction of fluorine atoms into a molecule can have profound effects on its biological activity. In the case of this compound, the fluorine atoms at the 6 and 7-positions are expected to influence its potency and molecular interactions in several ways.

Fluorine is known to enhance the metabolic stability of molecules by blocking sites susceptible to metabolic degradation. nih.gov This can lead to improved pharmacokinetic properties. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can lead to enhanced binding affinity. nih.gov The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. nih.gov Studies on other fluorinated quinolines have shown that these substitutions can lead to a significant improvement in binding affinity compared to their non-fluorinated counterparts. nih.gov

Stereochemical Considerations in Activity Profiles

Development of Advanced SAR Models

To further understand and predict the biological activity of this compound and its analogues, advanced structure-activity relationship (SAR) models can be developed. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.combrieflands.com

These models use various molecular descriptors, such as electronic, hydrophobic, and steric parameters, to build mathematical equations that can predict the activity of new, unsynthesized compounds. dergipark.org.tr For instance, QSAR studies on other quinoline and thiophene derivatives have successfully identified key descriptors that contribute to their inhibitory activity against various targets. nih.govbrieflands.com

The development of a robust QSAR model for this class of compounds would involve:

Data Set Collection: Gathering a series of analogues with their corresponding in vitro biological data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the QSAR model. brieflands.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such models can provide valuable insights into the key structural features required for potent PDGFR inhibition and guide the design of new, more effective analogues. researchgate.net

Analytical Methodologies for the Research and Characterization of 6,7 Difluoro 3 Thiophen 3 Yl Quinoline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and properties of 6,7-Difluoro-3-thiophen-3-yl-quinoline. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and thiophene (B33073) rings. The fluorine atoms at the C6 and C7 positions will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., aromatic, part of a specific functional group). The fluorine substitutions on the quinoline ring will have a noticeable effect on the chemical shifts of the carbons to which they are attached and adjacent carbons.

Hypothetical ¹H and ¹³C NMR Data:

While specific experimental data is not publicly available, a hypothetical data table based on known chemical shifts for similar quinoline and thiophene derivatives is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.9 - 9.1 | 148 - 152 |

| H-4 | 8.1 - 8.3 | 135 - 138 |

| H-5 | 7.8 - 8.0 | 110 - 115 (d, JCF) |

| H-8 | 7.6 - 7.8 | 115 - 120 (d, JCF) |

| Thiophene H-2' | 7.9 - 8.1 | 125 - 128 |

| Thiophene H-4' | 7.4 - 7.6 | 120 - 123 |

| Thiophene H-5' | 7.6 - 7.8 | 128 - 132 |

| C-2 | - | 148 - 152 |

| C-3 | - | 130 - 134 |

| C-4 | - | 135 - 138 |

| C-4a | - | 125 - 129 |

| C-5 | - | 110 - 115 (d, JCF) |

| C-6 | - | 150 - 155 (d, JCF) |

| C-7 | - | 150 - 155 (d, JCF) |

| C-8 | - | 115 - 120 (d, JCF) |

| C-8a | - | 145 - 149 |

| Thiophene C-2' | - | 125 - 128 |

| Thiophene C-3' | - | 138 - 142 |

| Thiophene C-4' | - | 120 - 123 |

| Thiophene C-5' | - | 128 - 132 |

Note: 'd' denotes a doublet, and JCF represents the carbon-fluorine coupling constant. The chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The expected molecular ion peak [M]⁺ for C₁₃H₇F₂NS would be at m/z 263.02. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN from the quinoline ring or fragments from the thiophene ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Interpretation |

| 263 | [C₁₃H₇F₂NS]⁺ | Molecular Ion |

| 236 | [C₁₂H₆F₂S]⁺ | Loss of HCN |

| 180 | [C₉H₅F₂N]⁺ | Loss of thiophene radical |

| 83 | [C₄H₃S]⁺ | Thiophene ring fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, characteristic peaks would be expected for the C-F bonds, C=C and C=N bonds of the aromatic rings, and the C-S bond of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The spectrum typically shows broad absorption bands, and the wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule. The extended aromatic system of this compound is expected to result in significant UV absorption.

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation |

| IR Spectroscopy | ~3100-3000 | Aromatic C-H stretch |

| ~1620-1580 | C=C and C=N stretching in aromatic rings | |

| ~1250-1100 | C-F stretch | |

| ~700-600 | C-S stretch | |

| UV-Vis Spectroscopy | ~250-280 (λmax) | π → π* transitions in the quinoline ring |

| ~320-350 (λmax) | π → π* transitions involving the entire conjugated system |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Method development would involve optimizing the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the type of stationary phase (e.g., C18), the flow rate, and the detection wavelength (typically set at one of the λmax values determined by UV-Vis spectroscopy). The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.

Table 4: A Representative HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 330 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile byproducts that may be present from the synthesis of this compound.

The sample is vaporized and separated on a GC column, and the individual components are then introduced into the mass spectrometer for identification. This method is highly sensitive and can detect trace amounts of impurities. Potential volatile byproducts could include starting materials or smaller fragments resulting from side reactions. The use of GC-MS is crucial for ensuring the high purity of the final product. madison-proceedings.comresearchgate.netmadison-proceedings.com

Table 5: Potential Volatile Byproducts and their GC-MS Signatures

| Potential Byproduct | Expected Retention Time | Key Mass Fragments (m/z) |

| 3-Bromothiophene | Shorter than the main product | 162, 164 (bromine isotopes), 83 |

| 2-Amino-4,5-difluorobenzoic acid derivatives | Varies based on derivatization | Dependent on the specific derivative |

Lack of Specific Research Data Hinders In-Depth Analysis of this compound

Despite a comprehensive search for analytical methodologies concerning the chemical compound this compound, publicly available research detailing its quantitative bioanalysis and metabolite profiling in pre-clinical settings remains elusive. While general principles of such analytical techniques are well-established, specific applications and validated methods for this particular quinoline derivative are not documented in the accessible scientific literature.

The intended focus of this article was to provide a detailed overview of the analytical methodologies for the research and characterization of this compound, with a specific emphasis on its pre-clinical evaluation. This would have encompassed a thorough examination of liquid chromatography-mass spectrometry (LC-MS/MS) for compound quantification in various biological matrices and the development of assays for profiling its metabolites in animal samples.

LC-MS/MS is a powerful and widely used technique in pharmaceutical research for its high sensitivity and selectivity, making it the gold standard for quantifying drug concentrations in complex biological samples like plasma, urine, and tissue homogenates. A typical LC-MS/MS method development for a novel compound would involve optimizing chromatographic conditions to achieve separation from endogenous matrix components and potential metabolites. This is followed by the fine-tuning of mass spectrometric parameters, including the selection of specific precursor and product ion transitions for both the analyte and a suitable internal standard, to ensure accurate and precise quantification.

Furthermore, the investigation of a compound's metabolic fate is a critical component of pre-clinical research. This involves the development of assays to identify and, where possible, quantify metabolites formed in in vitro systems (such as liver microsomes) and in vivo animal models. These metabolite profiling studies are crucial for understanding the compound's clearance mechanisms and for identifying any pharmacologically active or potentially toxic metabolites.

However, without specific studies on this compound, any discussion on these topics would be purely hypothetical and would not reflect actual research findings for this compound. The creation of data tables and detailed research findings, as per the intended article structure, is therefore not possible.

It is important to note that the absence of such information in the public domain does not necessarily mean that this research has not been conducted. It may be part of proprietary research within a pharmaceutical company and not yet published.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Additional Molecular Targets Beyond PDGFR

While the quinoline (B57606) scaffold is a known pharmacophore in many kinase inhibitors, including those targeting Platelet-Derived Growth Factor Receptor (PDGFR), the full spectrum of molecular targets for 6,7-Difluoro-3-thiophen-3-yl-quinoline remains to be elucidated. Future research should prioritize screening this compound against a broad panel of kinases to identify additional targets. Studies on structurally related quinoline-thiophene hybrids have revealed inhibitory activity against other key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II). nih.govnih.gov Therefore, a focused investigation into the effect of this compound on these and other cancer-related kinases is a logical next step. Such studies would not only broaden the understanding of its mechanism of action but also open up new potential avenues for its application in oncology research.

Investigation of Combination Strategies with Other Research Probes

To enhance its biological effects and potentially overcome mechanisms of resistance, future preclinical studies should explore the combination of this compound with other research probes. Synergistic interactions could be investigated by pairing it with established inhibitors of parallel signaling pathways or with compounds that target downstream effectors. For instance, combining a kinase inhibitor with a compound that disrupts a different cellular process, such as DNA repair or protein folding, could lead to enhanced efficacy in research models. These investigations would provide valuable data on the compound's interaction with other agents and inform the design of more complex experimental models.

Development of Advanced Delivery Systems for Research Applications

The inherent hydrophobicity of many quinoline-based compounds, likely including this compound, can limit their utility in aqueous biological systems. To address this, the development of advanced delivery systems is a crucial area of future research. Encapsulation of the compound within nanoparticles, liposomes, or polymeric micelles could significantly improve its solubility and stability for in vitro and in vivo research applications. nih.govmdpi.com These delivery systems can also be engineered for targeted delivery to specific cell types or tissues, thereby enhancing its utility as a research tool and enabling more precise experimental outcomes. biointerfaceresearch.com

Design of Next-Generation Quinoline-Thiophene Hybrid Compounds

The this compound scaffold serves as a promising starting point for the design and synthesis of next-generation analogues with improved properties. Structure-activity relationship (SAR) studies are essential to understand how modifications to the quinoline and thiophene (B33073) rings affect biological activity and selectivity. nih.gov For example, the introduction of different substituents at various positions on the quinoline ring or modifications of the thiophene moiety could lead to compounds with enhanced potency, greater selectivity for specific molecular targets, or improved pharmacokinetic profiles for research purposes. quinoline-thiophene.compurdue.edu Computational modeling and in silico screening can aid in the rational design of these novel derivatives.

Potential as a Chemical Probe for Fundamental Biological Research

Beyond its potential as a therapeutic lead, this compound could be developed into a valuable chemical probe for fundamental biological research. The quinoline scaffold is known for its fluorescent properties, and it may be possible to develop a fluorescently tagged version of the compound. nih.gov Such a probe would allow for the visualization of its subcellular localization and the real-time tracking of its interaction with target proteins within living cells. This would provide invaluable insights into its mechanism of action and the biological processes it modulates.

Integration into High-Throughput Screening Libraries for Novel Target Discovery

To uncover novel biological activities and expand the potential applications of this compound, its integration into high-throughput screening (HTS) libraries is a promising strategy. nih.gov Screening this compound against a diverse array of biological targets, including enzymes, receptors, and ion channels, could identify unexpected activities and open up entirely new fields of investigation. nih.gov HTS provides an unbiased approach to discover novel protein-ligand interactions, which could reveal previously unknown roles for this quinoline-thiophene hybrid in cellular signaling and disease biology.

Q & A

Q. What are the optimal synthetic routes for 6,7-Difluoro-3-thiophen-3-yl-quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Gould-Jacobs cyclization or nucleophilic substitution on a pre-functionalized quinoline core. For example, fluorination at the 6,7-positions can be achieved using diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions. Thiophene substitution at position 3 is often accomplished via Suzuki-Miyaura coupling using a thiophen-3-yl boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture . Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Range | Purity Control |

|---|---|---|---|

| Fluorination | DAST, 0–5°C, 12–24h | 60–75% | HPLC (>98%) |

| Coupling | Pd(PPh₃)₄, THF, 80°C | 70–85% | TLC (Rf = 0.4) |

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in fluorinated quinoline derivatives?

- Methodological Answer :

- ¹⁹F NMR is critical for confirming fluorination patterns, as chemical shifts are sensitive to electronic environments (e.g., δ −110 to −120 ppm for aromatic fluorines).

- X-ray crystallography (as in CCDC 1983315 for analogous thiophene-substituted quinolines) provides unambiguous confirmation of regiochemistry and steric effects from fluorine/thiophene substituents .

- Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 304.05 for C₁₃H₈F₂NS).

Q. What functional group transformations are feasible in this compound without compromising the core structure?

- Methodological Answer : The quinoline nitrogen and thiophene sulfur are potential sites for modification. For example:

- Oxidation : The thiophene ring can be oxidized to a sulfone using m-CPBA in DCM, though this may reduce π-conjugation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoline’s pyridinic ring, but fluorines may act as directing groups, requiring careful optimization .

Advanced Research Questions

Q. How do electronic effects from fluorine and thiophene substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the quinoline core, slowing electrophilic substitutions but enhancing oxidative stability. Thiophene’s electron-rich sulfur atom facilitates π-π stacking in Pd-catalyzed couplings. Computational studies (e.g., DFT using B3LYP/6-31G*) can model charge distribution to predict sites for regioselective functionalization . Example : Meta-directing effects of fluorine in SNAr reactions can be validated using Hammett plots derived from kinetic data.

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target effects. To address this:

- Use orthogonal assays (e.g., MTT for cytotoxicity and SPR for target binding kinetics).

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .

Case Study : A 20% variance in IC₅₀ values against PDGFRB kinase (see ) was traced to residual DMSO in cell-based assays, resolved by solvent-matched controls.

Q. How can computational modeling predict the compound’s interactions with biological targets like PDGFRB?

- Methodological Answer :

- Molecular docking (AutoDock Vina) using the PDGFRB crystal structure (PDB: 3MJG) identifies key binding residues (e.g., Lys627 and Asp826).

- MD simulations (GROMACS) assess stability of the ligand-receptor complex, with fluorine atoms contributing to hydrophobic interactions and thiophene sulfur forming van der Waals contacts .

Validation : Compare computed binding free energies (ΔG ~ −9.2 kcal/mol) with experimental Ki values from SPR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.